4-(4-苯甲酰苯甲酰)-3,3-二甲基哌嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

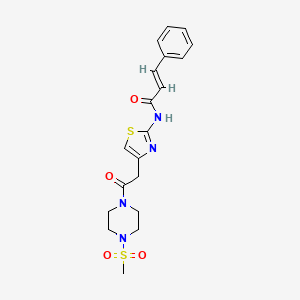

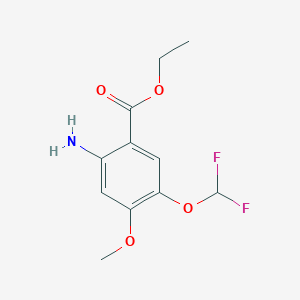

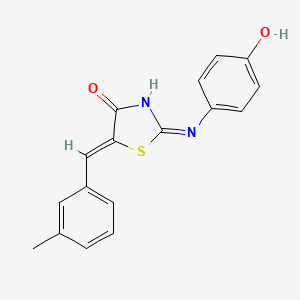

The compound “4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one” is a complex organic molecule. Based on its name, it likely contains a piperazine core, which is a common feature in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its name. It likely contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. The “4-Benzoylbenzoyl” groups suggest the presence of benzene rings attached to the piperazine core via carbonyl groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzoyl groups and the piperazine core. The carbonyl groups in the benzoyl moieties could potentially undergo various reactions such as nucleophilic acyl substitution or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups (like the carbonyl group in the benzoyl moiety) would influence properties like solubility, melting point, and reactivity .科学研究应用

药理学应用:

- Collins 等人 (1998) 的一项研究描述了有效且选择性的过氧化物酶体增殖物激活受体伽马 (PPARγ) 激动剂的合成,包括 4-(4-苯甲酰苯甲酰)-3,3-二甲基哌嗪-2-酮的衍生物。这些化合物显示出改善的水溶性和治疗糖尿病和肥胖等疾病的潜力 (Collins 等人,1998)。

- 在抗病毒研究领域,Meanwell 等人 (2009) 研究了包括 1-(4-苯甲酰哌嗪-1-基)-2-(1H-吲哚-3-基)乙烷-1,2-二酮在内的化合物,这是一种相关结构,作为 HIV-1 附着的抑制剂。这项研究为开发新的抗病毒疗法提供了见解 (Meanwell 等人,2009)。

化学和材料科学应用:

- Holzer 和 Hahn (2003) 探索了从相应的 4-苯甲酰-5-羟基吡唑合成取代的 3-苯基-6H-吡唑并[4,3-d]异恶唑,展示了相关化合物在合成具有材料科学潜在应用的新化学结构方面的多功能性 (Holzer & Hahn,2003)。

癌症研究:

- Khanam 等人 (2018) 报道了 N-二苯甲基哌嗪与 1,3,4-恶二唑的合成,包括类似于 4-(4-苯甲酰苯甲酰)-3,3-二甲基哌嗪-2-酮的结构。这些化合物对 HeLa 癌细胞的增殖表现出显着的抑制作用,表明在癌症治疗中具有潜在应用 (Khanam 等人,2018)。

未来方向

The future research directions would depend on the intended application of this compound. If it exhibits promising biological activity, it could be further optimized and studied as a potential therapeutic agent . Alternatively, if it has unique chemical reactivity, it could be used as a building block in synthetic chemistry .

作用机制

Target of Action

The primary target of 4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one is the P2X7 receptor . The P2X7 receptor is a subtype of adenosine triphosphate (ATP)-gated P2X ion channels present on various human cell types . It plays a crucial role in infection, inflammation, and cell death .

Mode of Action

4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one, also known as BzATP, acts as a selective agonist for the P2X7 receptor . It activates the P2X7 receptor with greater potency than ATP . Upon activation, the P2X7 receptor forms a cation channel, modulating transmembrane calcium, sodium, and potassium ion movement .

Biochemical Pathways

The activation of the P2X7 receptor by BzATP influences several biochemical pathways. It triggers the release of pro-inflammatory cytokines such as interleukin (IL)-1β . This process involves the formation of a large pore permeable for molecules up to 900 Da . Moreover, BzATP-induced P2X7 activation promotes cell adhesion, mitochondria depolarization, and reactive oxygen species overproduction .

Pharmacokinetics

It’s known that the compound is used in in vitro experiments, suggesting it may have good cell permeability .

Result of Action

The activation of the P2X7 receptor by BzATP leads to various cellular effects. It boosts cell proliferation and increases cell viability . In the context of immune response, BzATP-induced P2X7 activation leads to the release of IL-1β, which plays a crucial role in inflammation and immune response .

Action Environment

The action of 4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one can be influenced by various environmental factors. For instance, the presence of other agonists or antagonists can affect the efficacy of BzATP. Additionally, the physiological state of the cells, such as their activation state or the presence of inflammation, can also influence the compound’s action .

属性

IUPAC Name |

4-(4-benzoylbenzoyl)-3,3-dimethylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-20(2)19(25)21-12-13-22(20)18(24)16-10-8-15(9-11-16)17(23)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLKJVNQCPVYEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2928539.png)

![4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2928545.png)

![4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2928546.png)

![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2928547.png)

![(Z)-methyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2928553.png)